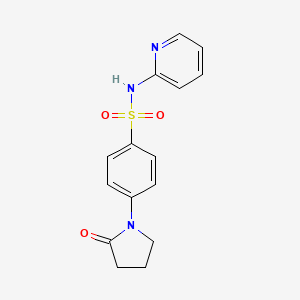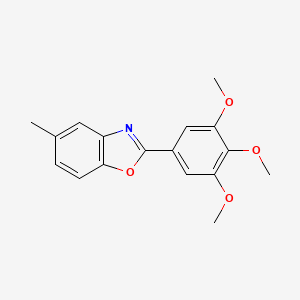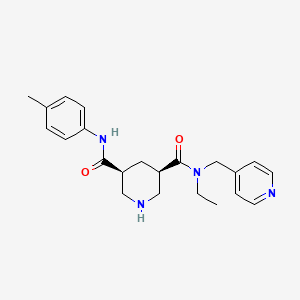![molecular formula C19H16ClNOS B5633308 2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B5633308.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide is an organic compound that features a combination of aromatic rings and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide typically involves the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Acylation reaction: The intermediate is then reacted with naphthalene-2-ylacetic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, leading to a range of substituted derivatives.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Uniqueness
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide is unique due to its combination of a sulfanyl group with naphthalene and chlorophenyl moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c20-17-7-3-4-14(10-17)12-23-13-19(22)21-18-9-8-15-5-1-2-6-16(15)11-18/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCBTBWLPUDCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl]ethanone](/img/structure/B5633250.png)
![N-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5633257.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5633264.png)

![1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5633283.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5633284.png)
![N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide](/img/structure/B5633285.png)
![N-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5633293.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
![1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B5633304.png)

![[3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol](/img/structure/B5633315.png)
![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)
